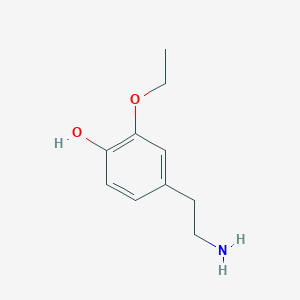

4-(2-Aminoethyl)-2-ethoxyphenol

Übersicht

Beschreibung

Amines, such as “4-(2-Aminoethyl)-2-ethoxyphenol”, are organic compounds that contain nitrogen as one of the atoms. They can be classified based on the number of alkyl or aryl groups attached to the nitrogen atom . The properties and reactivity of amines differ based on their classification .

Synthesis Analysis

The synthesis of amines often involves various chemical reactions. For instance, the Schiff bases reduction route is commonly used, producing compounds with significant structural diversity and complexity.Molecular Structure Analysis

The molecular structures of amines are characterized by unique crystalline forms, demonstrating the importance of intermolecular interactions in stabilizing these structures.Chemical Reactions Analysis

Amines can participate in various chemical reactions, including Schiff base formation and subsequent transformations.Physical and Chemical Properties Analysis

The physical properties of amines, such as melting points, solubility, and crystalline structure, are crucial for their practical applications. These properties are influenced by the compound’s molecular structure and intermolecular interactions.Wissenschaftliche Forschungsanwendungen

Spectroscopic and Structural Analysis

4-(2-Aminoethyl)-2-ethoxyphenol derivatives have been studied for their molecular structures using spectroscopic techniques and X-ray diffraction. These studies provide insights into the intermolecular interactions and molecular geometry, essential for understanding chemical reactivity and properties. For example, Demircioğlu et al. (2019) synthesized and characterized a related compound, demonstrating the utility of Hirshfeld surfaces and fingerprint plots in examining molecular interactions (Demircioğlu et al., 2019).

Tautomerism and Molecular Properties

Research by Albayrak et al. (2011) focused on tautomerism in solvent media and the solid state, highlighting how molecular structure and spectroscopic properties can reveal the existence of different molecular forms. Such studies are crucial in understanding the chemical behavior of these compounds in various environments (Albayrak et al., 2011).

Environmental Impact and Endocrine Disruption

Studies have identified compounds like this compound in environmental samples, emphasizing their persistence and potential as endocrine disruptors. Guenther et al. (2002) analyzed nonylphenols in food, illustrating the ubiquity of these compounds in the environment and their possible impact on human health (Guenther et al., 2002).

Applications in Chromatography and Spectroscopy

The compound has been used as a reagent in liquid chromatography for the selective detection of aromatic aldehydes, demonstrating its practical applications in analytical chemistry. Nohta et al. (1994) explored its use in fluorescence derivatization, enhancing the detection and analysis of specific chemical species (Nohta et al., 1994).

Chemical Reactivity and Interactions

Research has also delved into the reactivity of this compound derivatives with other molecules. For instance, Lindqvist et al. (1991) investigated the reaction between a derivative and N-acetylcysteine, providing insights into the formation of various products and their potential toxicological significance (Lindqvist et al., 1991).

Ligand Exchange Reactions

The compound has been studied in the context of ligand exchange reactions, as demonstrated by Klausmeyer et al. (2003), who examined its behavior in reactions with alcohols. Such studies are important for understanding its potential applications in synthetic chemistry (Klausmeyer et al., 2003).

Synthesis and Characterization

The synthesis and characterization of derivatives have been a focus of research, providing valuable information for further chemical applications. For instance, Raghavendra et al.

(2015) synthesized and characterized organotellurium compounds related to this compound, showcasing the diversity in molecular structures and interactions possible with such compounds (Raghavendra et al., 2015).

Environmental Degradation and Microbial Interaction

Dornelles et al. (2020) investigated the degradation of nonylphenol ethoxylate, a related compound, in an anaerobic fluidized bed reactor, highlighting the environmental impact and interaction with microbial communities. Such studies are critical for understanding the environmental fate and degradation pathways of these compounds (Dornelles et al., 2020).

Crystal Structure Analysis

Seeger and Heller (1985) analyzed the crystal structure of a derivative, providing detailed insights into its molecular configuration and potential applications in material science and crystallography (Seeger & Heller, 1985).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-(2-aminoethyl)-2-ethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-2-13-10-7-8(5-6-11)3-4-9(10)12/h3-4,7,12H,2,5-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIUMGHFVRJSGKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00503622 | |

| Record name | 4-(2-Aminoethyl)-2-ethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74321-37-2 | |

| Record name | 4-(2-Aminoethyl)-2-ethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

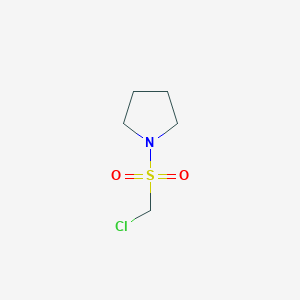

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

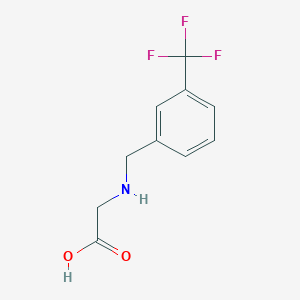

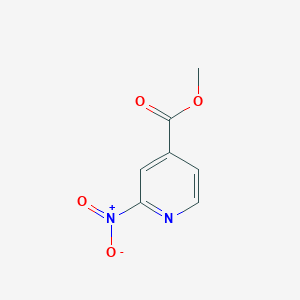

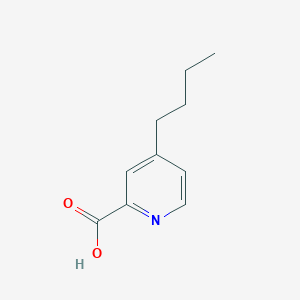

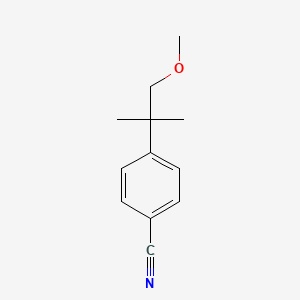

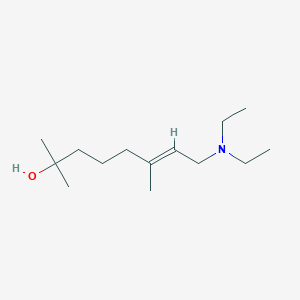

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.